molecular formula C8H16N2S3 B13974704 Ethylmethylthiocarbamic thioanhydride CAS No. 61900-98-9

Ethylmethylthiocarbamic thioanhydride

Cat. No.: B13974704
CAS No.: 61900-98-9
M. Wt: 236.4 g/mol
InChI Key: LMQXSAPNCIVZSX-UHFFFAOYSA-N
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Description

Ethylmethylthiocarbamic thioanhydride is an organosulfur compound with the molecular formula C8H16N2S3 and a molecular weight of 236.42 g/mol . This compound is known for its unique structural properties, which include two ethylmethylthiocarbamoyl groups bonded to a sulfur atom. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylmethylthiocarbamic thioanhydride can be synthesized through a two-step process. In the first step, an acid chloride is reacted with thioacetic acid at room temperature to produce a mixed thioanhydride. In the second step, the mixed thioanhydride is nucleophilically deacetylated with propylamine or butylamine at 5°C . This method is efficient and yields the desired product in a high yield.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethylmethylthiocarbamic thioanhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and substituted thiocarbamoyl compounds. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

Ethylmethylthiocarbamic thioanhydride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: this compound is investigated for its potential use in drug development, particularly as an inhibitor of enzymes involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethylmethylthiocarbamic thioanhydride involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound targets specific molecular pathways, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Ethylmethylthiocarbamic thioanhydride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

This compound stands out due to its dual ethylmethylthiocarbamoyl groups, which provide unique reactivity and applications in various fields.

Properties

CAS No.

61900-98-9

Molecular Formula

C8H16N2S3

Molecular Weight

236.4 g/mol

IUPAC Name

[ethyl(methyl)carbamothioyl] N-ethyl-N-methylcarbamodithioate

InChI

InChI=1S/C8H16N2S3/c1-5-9(3)7(11)13-8(12)10(4)6-2/h5-6H2,1-4H3

InChI Key

LMQXSAPNCIVZSX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=S)SC(=S)N(C)CC

Origin of Product

United States

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